5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Description
The compound “5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine” has a CAS Number of 522606-61-7 . It has a molecular weight of 292.21 and its IUPAC name is 5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine .
Molecular Structure Analysis
The molecular formula of the compound is C9H7Cl2N3S2 . The InChI code is 1S/C9H7Cl2N3S2/c10-6-2-1-3-7(11)5(6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 170-175°C . and is stored at room temperature .Scientific Research Applications
- Yoda1 is a synthetic small molecule developed to study the kinetics, regulation, and function of the cation channel Piezo1 .
- Piezo1 is involved in mechanosensation, mediating Ca2+ influx upon mechanical activation. It plays a role in blood vessel development and regulation of blood pressure .
- Researchers use Yoda1 to investigate its effect on heterotrimeric Piezo1 channels, providing insights into non-mechanical activation of these channels .
- This results in calcium influx, potassium efflux, and water efflux, causing red blood cell shrinkage .
- Yoda1 stabilizes the open state of Piezo1 , leading to increased calcium influx in red blood cells .
- Piezo1 has therapeutic potential in various diseases, including cardiovascular disorders and cancer .
Mechanosensitive Ion Channel Research
Blood Vessel Development and Hemodynamics
Red Blood Cell Volume Regulation
Drug Discovery and Targeted Therapies
Ion Channel Pharmacology
Biophysical Studies and Channel Modulation
properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S2/c10-6-2-1-3-7(11)5(6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRLYGYAFVUVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine |
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